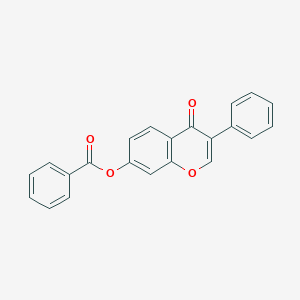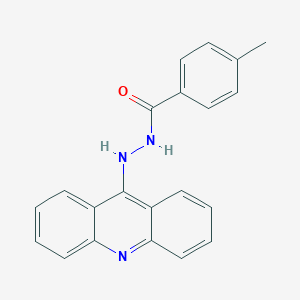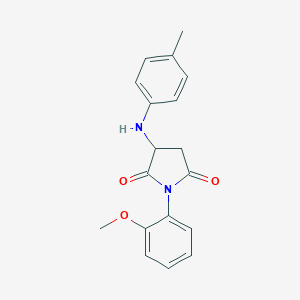![molecular formula C18H16N2O4S B379764 4-{[2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetil]amino}fenil acetato CAS No. 305373-29-9](/img/structure/B379764.png)
4-{[2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetil]amino}fenil acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-((2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETYL)AMINO)PHENYL ACETATE, has the CAS Number: 305373-29-9 and a linear formula of C18H16N2O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H16N2O4S . It has a molecular weight of 356.403 .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha informado que el compuesto, debido a su anillo de 1,2,4-benzotiadiazina-1,1-dióxido, tiene propiedades antimicrobianas . Los grupos funcionales específicos unidos al anillo son responsables de esta actividad.
Actividad antiviral
El anillo de 1,2,4-benzotiadiazina-1,1-dióxido también contribuye a las propiedades antivirales del compuesto . Se necesita más investigación para comprender los mecanismos específicos involucrados .
Propiedades antihipertensivas
Se ha informado que el compuesto tiene propiedades antihipertensivas . Esto podría convertirlo en un candidato potencial para el desarrollo de nuevos fármacos antihipertensivos.
Actividad antidiabética
El compuesto ha mostrado potencial en el tratamiento de la diabetes . Se cree que los grupos funcionales específicos unidos al anillo son responsables de esta actividad.
Propiedades anticancerígenas
Se ha informado que el compuesto tiene propiedades anticancerígenas . Esto sugiere que podría utilizarse en el desarrollo de nuevas terapias contra el cáncer.
Activador del canal KATP
Se ha encontrado que el compuesto es significativo in vivo como un activador del canal KATP . Esto podría tener implicaciones para el tratamiento de diversas enfermedades.
Moduladores del receptor AMPA
El compuesto ha sido sintetizado y probado como un activador de los receptores AMPA . Esto podría tener aplicaciones potenciales en el tratamiento de trastornos neurológicos.
Actividad fungicida
Se diseñó, sintetizó y probó una serie de estrobilurinas basadas en 3,4-dihidro-2H-1,2,4-benzotiadiazina 1,1-dióxidos, que incluyen el compuesto, contra varios hongos fitopatógenos . Algunos de estos compuestos exhibieron actividades antifúngicas sustanciales y de amplio espectro contra los hongos fitopatógenos probados
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzothiazine derivatives can interact with various biological targets . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazine derivatives have been shown to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. As a benzothiazine derivative, it may share some pharmacokinetic properties with other compounds in this class , but specific studies are needed to confirm this.
Result of Action
Given its structural similarity to other benzothiazine derivatives, it may have similar effects , but this needs to be confirmed through experimental studies.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of target genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse effects. At higher doses, it may induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it inhibits enzymes involved in the glycolytic pathway, leading to alterations in metabolite levels and metabolic flux. These interactions highlight the compound’s potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes and accumulates in specific cellular compartments. Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its distribution within the cell .
Subcellular Localization
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These localization patterns are crucial for its biochemical activity and overall cellular effects .
Propiedades
IUPAC Name |
[4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11(21)24-13-8-6-12(7-9-13)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGUIGLUYLGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379685.png)

![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)

![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B379700.png)
![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379702.png)


